N,N'-Di-sec-butylcarbodiimide
Overview
Description
N,N’-Di-sec-butylcarbodiimide is a chemical compound used as a reagent for many organic syntheses . It serves as a useful scaffold for the synthesis of complex compounds and has been developed into a fine chemical .
Synthesis Analysis
N,N’-Di-sec-butylcarbodiimide is often synthesized from the dehydration of N,N’-dialkylureas . This process involves the use of dehydrating agents such as phosphorus pentoxide . Additionally, isocyanates can be converted to carbodiimides with the loss of carbon dioxide .Molecular Structure Analysis
The molecular formula of N,N’-Di-sec-butylcarbodiimide is C9H18N2 . The molecule has a weight of 154.25 g/mol . The structure of the molecule is relatively linear with the N=C=N core, and the C-N=C angles approach 120° .Chemical Reactions Analysis
N,N’-Di-sec-butylcarbodiimide reacts with amines, thiols, or carboxylic acids to form amides, sulfonamides, or esters respectively . It is also used as an activating reagent in the synthesis of polypeptide chains to convert carboxylic acid groups into more reactive ester groups .Physical And Chemical Properties Analysis
N,N’-Di-sec-butylcarbodiimide has a molecular weight of 154.25 g/mol . It has a density of 0.842g/cm3 . The boiling point of the compound is 192.175ºC at 760 mmHg .Scientific Research Applications
Organic Electronics and Material Science
N,N'-Di-sec-butylcarbodiimide derivatives have been explored for their electron transport capabilities in naphthalene diimide derivatives. These compounds exhibit high electron affinity and low-lying lowest unoccupied molecular orbital levels, making them stable and resistant to electron trapping. This facilitates electron transport in organic semiconductors, which are promising for use in organic photovoltaic cells and light-emitting diodes (Jung et al., 2021).
Synthesis and Catalysis
The molecule has been employed in the synthesis of metal complexes through C-H bond activation, leading to the formation of acetimidamide complexes. This process highlights its role in facilitating novel synthetic pathways and enhancing our understanding of metal-mediated bond formation (Bhattacharjee & Panda, 2017).
Supramolecular Chemistry
A comprehensive review of naphthalene diimides, closely related to N,N'-Di-sec-butylcarbodiimide, showcases their application in supramolecular chemistry, sensors, host-guest complexes, and more. Their electron-deficient nature enables unique interactions in molecular switching devices and catalysis, paving the way for innovative designs in molecular electronics and sensing technologies (Kobaisi et al., 2016).
Antibacterial Applications
In the realm of antibacterial research, the condensation method using a similar compound, N,N'-dicyclohexylcarbodiimide (DCC), was utilized to synthesize a salicylate ester of chitooligosaccharide, showcasing significant antibacterial activity. This application underscores the potential of carbodiimide derivatives in developing new antibacterial agents (Qiang, 2011).
Polymer Chemistry
Carbodiimide-induced cross-linking, ligand addition, and degradation in gelatin have been explored, providing insights into the utility of carbodiimides in modifying biopolymers. This research offers a deeper understanding of how carbodiimide reagents interact with proteins, which is crucial for developing biomedical materials (Cammarata et al., 2015).
Electrocatalysis
Research into lowering the overpotential for electrocatalytic CO2 reduction has incorporated N-annulated perylene diimide rhenium bipyridine dyads. The incorporation of electron-deficient moieties such as N,N'-Di-sec-butylcarbodiimide derivatives into these structures can enhance the efficiency of CO2 conversion, indicating their potential in sustainable energy technologies (Koenig et al., 2021).
properties
InChI |
InChI=1S/C9H18N2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-6H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJGLVMSVZIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=NC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498686 | |
Record name | N,N'-Di(butan-2-yl)methanediimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-sec-butylcarbodiimide | |
CAS RN |
66006-67-5 | |
Record name | N,N'-Di(butan-2-yl)methanediimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-sec-butylcarbodiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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